molecular formula C24H15Cl2N3O B15020014 N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide

Cat. No.: B15020014
M. Wt: 432.3 g/mol
InChI Key: KSTKNQGEBWUKME-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of benzimidazoles These compounds are characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might involve the reaction of 4-chlorophenylamine with 5-chloronaphthalene-1-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (hydroxybenzotriazole) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[3-(1H-1,3-BENZODIAZOL-2-YL)-4-CHLOROPHENYL]-5-CHLORONAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H15Cl2N3O

Molecular Weight

432.3 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide

InChI

InChI=1S/C24H15Cl2N3O/c25-19-8-4-5-15-16(19)6-3-7-17(15)24(30)27-14-11-12-20(26)18(13-14)23-28-21-9-1-2-10-22(21)29-23/h1-13H,(H,27,30)(H,28,29)

InChI Key

KSTKNQGEBWUKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl)Cl

Origin of Product

United States

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